9-[4-[(2R)-1-aminopropan-2-yl]phenyl]-8-hydroxy-6-methyl-5H-thieno[2,3-c]quinolin-4-one;hydrochloride
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Overview
Description
This compound has shown significant potential in inhibiting the growth of TOPK-positive cancer cells by inducing cell cycle arrest and apoptosis . TOPK is a protein kinase involved in the regulation of cell proliferation and survival, and its overexpression is associated with various types of cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of OTS514 hydrochloride involves multiple steps, starting with the preparation of the core thieno[2,3-c]quinolin-4(5H)-one structure. The synthetic route typically includes the following steps:
Formation of the thieno[2,3-c]quinolin-4(5H)-one core: This involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the hydroxyl group: This step involves the selective hydroxylation of the quinoline ring.
Amination: The introduction of the amino group is achieved through nucleophilic substitution reactions.
Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid
Industrial Production Methods: Industrial production of OTS514 hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: OTS514 hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group in the compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used under controlled conditions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the nitro group can produce amines .
Scientific Research Applications
OTS514 hydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
OTS514 hydrochloride exerts its effects by specifically inhibiting the kinase activity of TOPK. This inhibition leads to the disruption of cell cycle progression and induction of apoptosis in TOPK-positive cancer cells. The molecular targets and pathways involved include:
Comparison with Similar Compounds
OTS514 hydrochloride is unique in its high potency and specificity for TOPK inhibition. Similar compounds include:
OTS964: Another potent TOPK inhibitor with similar anti-cancer properties.
DB1976 dihydrochloride: A transcription factor PU.1 inhibitor with potential anti-inflammatory activity.
TCS-PIM-1-4a: A Pim inhibitor that blocks mTORC1 activity and induces apoptosis in various cell lines.
In comparison, OTS514 hydrochloride stands out due to its higher potency and broader range of applications in cancer research and therapy .
Properties
IUPAC Name |
9-[4-[(2R)-1-aminopropan-2-yl]phenyl]-8-hydroxy-6-methyl-5H-thieno[2,3-c]quinolin-4-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O2S.ClH/c1-11-9-16(24)17(14-5-3-13(4-6-14)12(2)10-22)18-15-7-8-26-20(15)21(25)23-19(11)18;/h3-9,12,24H,10,22H2,1-2H3,(H,23,25);1H/t12-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQPRMBOOBXSZSP-YDALLXLXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C2=C1NC(=O)C3=C2C=CS3)C4=CC=C(C=C4)C(C)CN)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C2=C1NC(=O)C3=C2C=CS3)C4=CC=C(C=C4)[C@@H](C)CN)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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